molecular formula C17H23BF2O3 B12083062 2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12083062
M. Wt: 324.2 g/mol
InChI Key: IQESCSZVEPQPHV-UHFFFAOYSA-N
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Description

2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluorocyclobutyl group, a methoxyphenyl group, and a dioxaborolane ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting with the preparation of the difluorocyclobutyl intermediate. This intermediate is then reacted with a methoxyphenyl derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group and dioxaborolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H23BF2O3

Molecular Weight

324.2 g/mol

IUPAC Name

2-[4-[(3,3-difluorocyclobutyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H23BF2O3/c1-15(2)16(3,4)23-18(22-15)13-5-7-14(8-6-13)21-11-12-9-17(19,20)10-12/h5-8,12H,9-11H2,1-4H3

InChI Key

IQESCSZVEPQPHV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CC(C3)(F)F

Origin of Product

United States

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